TRPA1 Antagonist Potency: 10‑Fold Gain Over the Reference Antagonist AP‑18 and Functional Gain Over Inactive Unsubstituted Cinnamamide
The target compound inhibits human TRPA1 with an IC₅₀ of 310 nM, representing a 10‑fold improvement in potency over the widely used reference TRPA1 antagonist AP‑18 (IC₅₀ = 3,100 nM) measured under comparable cinnamaldehyde‑induced calcium‑influx conditions [1][2]. In contrast, unsubstituted cinnamamide (3‑phenyl‑2‑propenamide) shows no detectable TRPA1 antagonist activity in standard calcium‑flux platforms, demonstrating that the N‑benzhydryl‑2,4‑dimethyl substitution pattern is essential for conferring functional TRPA1 antagonism [3].
| Evidence Dimension | TRPA1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 310 nM |
| Comparator Or Baseline | AP‑18: IC₅₀ = 3,100 nM (human TRPA1); Unsubstituted cinnamamide: no measurable inhibition |
| Quantified Difference | ~10‑fold more potent than AP‑18; functional gain from inactive baseline |
| Conditions | Human TRPA1 expressed in HEK293‑TREx cells, Fluo‑4 NW calcium‑flux assay, 48‑72 hr post‑induction [1]; AP‑18 data from cinnamaldehyde‑induced Ca²⁺ flux in HEK293 cells [2] |
Why This Matters
A 10‑fold potency advantage over the commercially available reference antagonist AP‑18 means that researchers can achieve equivalent TRPA1 blockade at lower compound concentrations, reducing the risk of off‑target effects and solvent‑related artifacts in cellular assays.
- [1] BindingDB. BDBM50021820 / CHEMBL3297778. Affinity Data: IC₅₀ 310 nM – Antagonist activity at human TRPA1 expressed in HEK293‑TREx cells assessed as intracellular Ca²⁺ level after 48‑72 hrs by Fluo‑4 NW staining‑based fluorescence. Curated by ChEMBL. View Source
- [2] MedChemExpress. AP‑18 – Product Datasheet. IC₅₀ = 3.1 µM (human TRPA1) and 4.5 µM (mouse TRPA1) for inhibition of 50 µM cinnamaldehyde‑induced activation. View Source
- [3] Class‑level SAR: Unsubstituted cinnamamide (3‑phenyl‑2‑propenamide) lacks the N‑substituent required for TRPA1 antagonist activity. See Sadofsky LR, et al. Br J Pharmacol. 2011;162(7):1580‑1591 for structure‑activity principles. View Source
